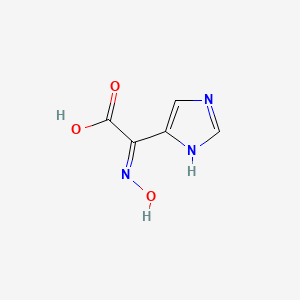![molecular formula C9H10ClN3 B12822726 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and N,N-dimethylation. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the chlorine and dimethyl groups.
5-Chloro-1H-benzo[d]imidazole: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethyl-1H-benzo[d]imidazole: Lacks the chlorine atom.
Uniqueness
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine is unique due to the presence of both the chlorine atom and the N,N-dimethyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
6-chloro-N,N-dimethyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)9-4-8-7(3-6(9)10)11-5-12-8/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
UPPLIWMUOINTJF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C2C(=C1)N=CN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


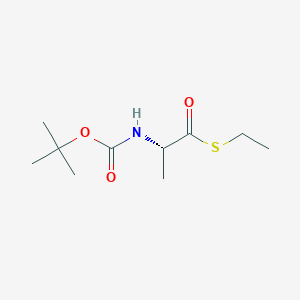
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)



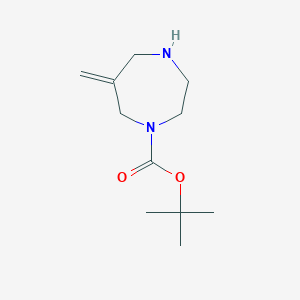
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
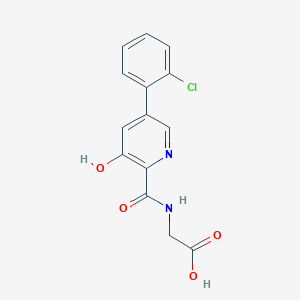
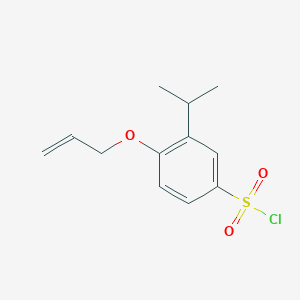
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)

![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

